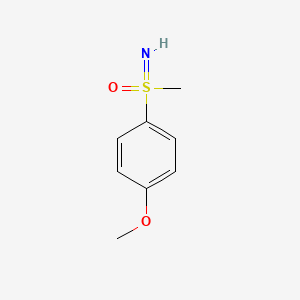

S-Methyl-S-(4-methoxyphenyl) sulfoximine

Descripción general

Descripción

“S-Methyl-S-(4-methoxyphenyl) sulfoximine” is a chemical compound . It is often used in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of sulfoximines like “S-Methyl-S-(4-methoxyphenyl) sulfoximine” often involves C-N coupling . A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . The reaction exhibits a high functional group tolerance .Molecular Structure Analysis

The molecular formula of “S-Methyl-S-(4-methoxyphenyl) sulfoximine” is C8H11NO2S . More detailed information about its structure can be found in chemical databases .Chemical Reactions Analysis

The chemical reactions involving “S-Methyl-S-(4-methoxyphenyl) sulfoximine” are complex and can involve various other compounds . For example, copper (I) iodide and 4-DMAP can achieve a N-arylation of sulfoximines with various arylboronic acids .Physical And Chemical Properties Analysis

The physical and chemical properties of “S-Methyl-S-(4-methoxyphenyl) sulfoximine” include its melting point, boiling point, density, molecular formula, and molecular weight .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Regio- and Enantioselective Substitution : S-Methyl-S-(4-methoxyphenyl) sulfoximine is involved in regio- and enantioselective substitution processes. The research demonstrated the preparation of enantiomerically pure N-methyl-, N-benzyl-, and N-(methoxyethyl)-S-(phenyl)cinnamylsulfoximines through a sequence of addition-elimination-isomerization reactions. This study highlights the significance of sulfoximines in producing chiral alkenes with varying enantioselectivities, dependent on the double bond configuration and the substituents in certain positions (Scommoda et al., 1996).

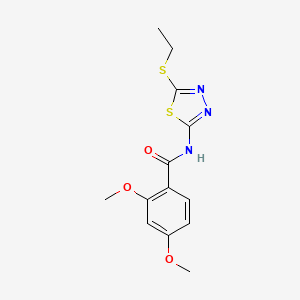

Inhibition of Glutathione Synthesis

- Buthionine Sulfoximine : A study on buthionine sulfoximine, a related sulfoximine compound, revealed its potent and specific inhibition of glutathione synthesis. This is relevant for understanding the biochemical interactions of similar sulfoximines (Griffith & Meister, 1979).

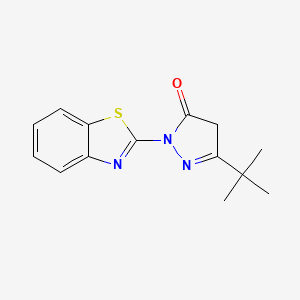

Medicinal Compound Incorporation

- Sulfoximine Carbamates Synthesis : Research in 2015 explored the synthesis of N-protected sulfoximines via rhodium-catalyzed transfer of carbamates to sulfoxides. This method facilitates the preparation of NH-sulfoximines and demonstrates the utility of sulfoximines in medicinal chemistry (Zenzola et al., 2015).

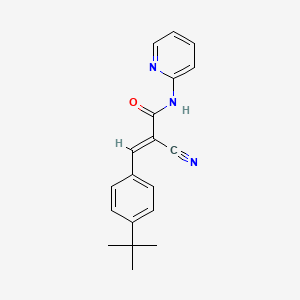

Anticancer Activity

- Chalcone Analogues with Sulfonyl Groups : A study investigated the synthesis of sulfonyl esters from phenolic chalcone analogues. These compounds demonstrated strong in vitro anticancer activities, indicating the potential role of sulfoximine derivatives in cancer research (Muškinja et al., 2019).

C-H Functionalization and Coupling Reactions

- Ruthenium-Catalyzed Hydroarylation : A study utilized a methyl phenyl sulfoximine as a directing group in ruthenium-catalyzed intramolecular hydroarylation, indicating the importance of sulfoximines in facilitating selective chemical reactions (Ghosh et al., 2016).

- Palladium-Catalyzed Arylation : The palladium-catalyzed direct α-arylation of p-methoxybenzyl-protected S,S-Dimethylsulfoximine highlights the role of sulfoximines in enabling diverse chemical modifications, particularly in synthesizing bioactive compounds (Sirvent et al., 2016).

Enantioselective Synthesis

- Catalytic Enantioselective Sulfur Alkylation : Research in 2022 demonstrated a new asymmetric synthesis of sulfoximines through the S-alkylation of sulfenamides. This highlights the growing importance of sulfoximines in asymmetric synthesis and their application in drug discovery (Greenwood et al., 2022).

Safety And Hazards

Direcciones Futuras

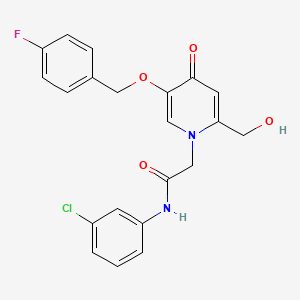

Sulfoximines, such as “S-Methyl-S-(4-methoxyphenyl) sulfoximine”, have been highlighted for their emerging trends and opportunities in medicinal chemistry . They can be used in the construction of complex molecules, proteolysis targeting chimeras (PROTACs), antibody–drug conjugates (ADCs), and novel warheads for covalent inhibition .

Propiedades

IUPAC Name |

imino-(4-methoxyphenyl)-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-11-7-3-5-8(6-4-7)12(2,9)10/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNKBRMXGWEJFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-Methyl-S-(4-methoxyphenyl) sulfoximine | |

CAS RN |

77970-95-7 | |

| Record name | imino(4-methoxyphenyl)methyl-lambda6-sulfanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-{[3-(trifluoromethyl)phenyl]methyl}-2,3-dihydro-1H-indol-2-one](/img/structure/B2708912.png)

![3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2708917.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)

![7-(4-Isopropylstyryl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2708926.png)